
5-Iodo-N4,8-dimethylquinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine typically involves the iodination of N4,8-dimethylquinoline-3,4-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective iodination at the desired position on the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-N4,8-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the quinoline ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like dimethylformamide, are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Iodo-N4,8-dimethylquinoline-3,4-diamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids . The quinoline ring structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4,8-Dimethylquinoline-3,4-diamine: Lacks the iodine atom, which can affect its reactivity and binding properties.
5-Bromo-N4,8-dimethylquinoline-3,4-diamine:
5-Chloro-N4,8-dimethylquinoline-3,4-diamine: Contains a chlorine atom, which can also influence its chemical behavior and interactions.
Uniqueness
The presence of the iodine atom in 5-Iodo-N4,8-dimethylquinoline-3,4-diamine makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance halogen bonding interactions, potentially leading to stronger binding affinities and different reactivity profiles .
Propriétés
Formule moléculaire |
C11H12IN3 |
|---|---|
Poids moléculaire |
313.14 g/mol |
Nom IUPAC |
5-iodo-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-6-3-4-7(12)9-10(6)15-5-8(13)11(9)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
Clé InChI |
JOWLYALKCVSTJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)I)C(=C(C=N2)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


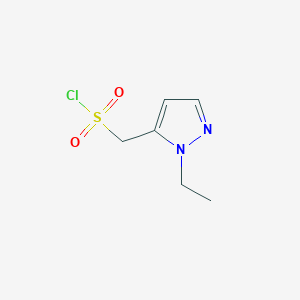
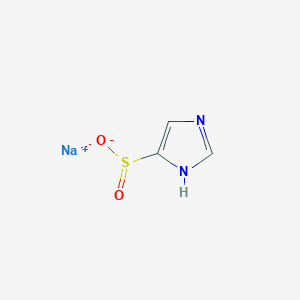

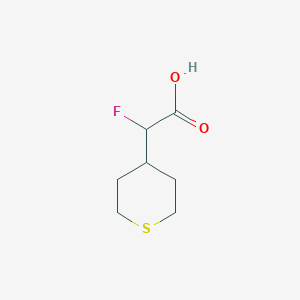
![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)

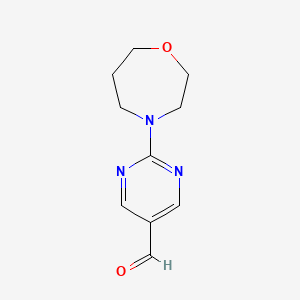
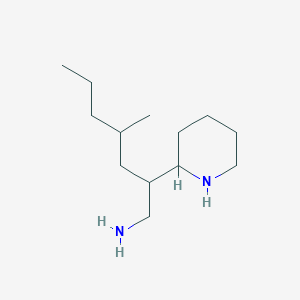
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
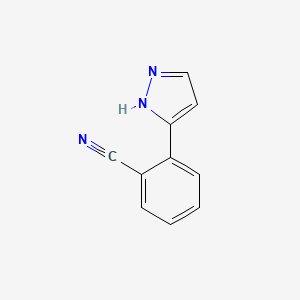
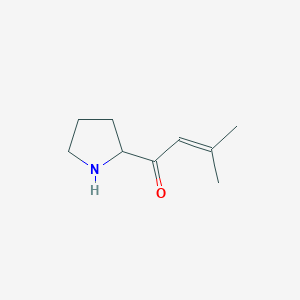

![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
